molecular formula C14H21NO5S B13758848 Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester CAS No. 74156-36-8

Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester

Cat. No.: B13758848
CAS No.: 74156-36-8
M. Wt: 315.39 g/mol
InChI Key: MBOSSELXLBNNBW-UHFFFAOYSA-N
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Description

Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester is a chemical compound with the molecular formula C14-H21-N-O5-S and a molecular weight of 315.42 . This compound is known for its unique structure, which includes a benzoic acid core substituted with butoxy, sulfamoyl, and isopropyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester typically involves the esterification of benzoic acid derivatives. The process may include the following steps:

    Esterification: Benzoic acid is reacted with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the isopropyl ester.

    Substitution: The isopropyl ester is then subjected to nucleophilic substitution reactions to introduce the butoxy and sulfamoyl groups. This can be achieved using reagents like butyl alcohol and sulfamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfamoyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various sulfamoyl derivatives.

Scientific Research Applications

Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 5-butoxy-2-sulfamoyl-: Lacks the isopropyl ester group.

    Benzoic acid, 5-butoxy-: Lacks both the sulfamoyl and isopropyl ester groups.

    Benzoic acid, 2-sulfamoyl-: Lacks the butoxy and isopropyl ester groups.

Uniqueness

Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester is unique due to the presence of all three functional groups (butoxy, sulfamoyl, and isopropyl ester) in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

74156-36-8

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

propan-2-yl 5-butoxy-2-sulfamoylbenzoate

InChI

InChI=1S/C14H21NO5S/c1-4-5-8-19-11-6-7-13(21(15,17)18)12(9-11)14(16)20-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,15,17,18)

InChI Key

MBOSSELXLBNNBW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C

Origin of Product

United States

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